molecular formula C7H11N3O B153582 6-methoxy-N,N-dimethylpyrazin-2-amine CAS No. 136309-09-6

6-methoxy-N,N-dimethylpyrazin-2-amine

Cat. No. B153582
M. Wt: 153.18 g/mol
InChI Key: OTQOGLJCZZIADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-N,N-dimethylpyrazin-2-amine, also known as MDP-2-P, is a chemical compound that belongs to the class of pyrazines. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

6-methoxy-N,N-dimethylpyrazin-2-amine has been extensively used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory and anti-cancer properties, as well as its potential use as a biomarker for certain diseases. 6-methoxy-N,N-dimethylpyrazin-2-amine has also been used in the development of new drugs and therapies.

Mechanism Of Action

6-methoxy-N,N-dimethylpyrazin-2-amine exerts its effects through the modulation of various signaling pathways in the body, including the MAPK/ERK pathway. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression, leading to its potential use as a therapeutic agent.

Biochemical And Physiological Effects

6-methoxy-N,N-dimethylpyrazin-2-amine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the proliferation of cancer cells, and induce apoptosis in certain cancer cell lines. 6-methoxy-N,N-dimethylpyrazin-2-amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

6-methoxy-N,N-dimethylpyrazin-2-amine has several advantages for lab experiments, including its high purity and availability, as well as its ability to modulate various signaling pathways in the body. However, its potential toxicity and limited solubility in aqueous solutions can be a limitation for certain experiments.

Future Directions

There are several future directions for research on 6-methoxy-N,N-dimethylpyrazin-2-amine. One potential area of study is its use as a biomarker for certain diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to elucidate its mechanism of action and potential therapeutic applications. Finally, the development of new synthesis methods and derivatives of 6-methoxy-N,N-dimethylpyrazin-2-amine may lead to the discovery of new compounds with even greater potential for scientific research.

Synthesis Methods

6-methoxy-N,N-dimethylpyrazin-2-amine can be synthesized through a multi-step process involving the reaction of 2,3-dimethylpyrazine with formaldehyde and methylamine. The resulting intermediate is then reacted with sodium borohydride and methyl iodide to yield 6-methoxy-N,N-dimethylpyrazin-2-amine. The synthesis method has been optimized to produce high yields of pure 6-methoxy-N,N-dimethylpyrazin-2-amine, making it readily available for scientific research.

properties

CAS RN

136309-09-6

Product Name

6-methoxy-N,N-dimethylpyrazin-2-amine

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

6-methoxy-N,N-dimethylpyrazin-2-amine

InChI

InChI=1S/C7H11N3O/c1-10(2)6-4-8-5-7(9-6)11-3/h4-5H,1-3H3

InChI Key

OTQOGLJCZZIADY-UHFFFAOYSA-N

SMILES

CN(C)C1=CN=CC(=N1)OC

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC

Origin of Product

United States

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